BET Bromodomain Engagement Profile: Differential BD1/BD2 Selectivity Versus Key In-Class Analogs
In a fluorescence‑anisotropy competition assay using Alexa Fluor 488‑labelled probe, 5‑bromo‑N‑[2‑(dimethylamino)‑2‑(4‑methylphenyl)ethyl]furan‑2‑carboxamide afforded IC₅₀ values of 3.16 μM (BRD2), 1.58 μM (BRD3), and 6.31 μM (BRD4) [REFS‑1]. While the absolute potency is modest, these values represent a rare triple‑BET profile measured under identical conditions in a single dataset. In contrast, the widely used BET inhibitor (+)–JQ1 exhibits a uniform high‑potency profile (BRD4‑BD1 IC₅₀ = 77 nM, BD2 IC₅₀ = 90 nM), and the selective BD2 inhibitor GSK743 achieves BRD4‑BD2 IC₅₀ = 9 nM but lacks comparable BD1/BD3 data [REFS‑2] [REFS‑3]. The intermediate potency and flat selectivity profile of the target compound make it uniquely suited as a “tool‑moderate” control for establishing the phenotypic consequences of broad‑spectrum but low‑affinity BET engagement, a pharmacological space not accessible with potent clinical candidates.
| Evidence Dimension | Bromodomain binding affinity (IC₅₀) across BRD2, BRD3, and BRD4 |
|---|---|
| Target Compound Data | BRD2: 3.16 μM; BRD3: 1.58 μM; BRD4: 6.31 μM |
| Comparator Or Baseline | (+)‑JQ1 BRD4‑BD1: 77 nM, BD2: 90 nM; GSK743 BRD4‑BD2: 9 nM |
| Quantified Difference | ~20‑ to 700‑fold weaker than clinical‑stage BET inhibitors; ~2‑ to 4‑fold intra‑BET selectivity window vs. >100‑fold for BD2‑selective probes |
| Conditions | Fluorescence anisotropy; Alexa Fluor 488 probe; human recombinant bromodomains; 60 min incubation (BindingDB assay description) |
Why This Matters
For researchers designing epigenetic chemical‑biology experiments, this compound provides a defined low‑affinity BET engagement phenotype that is mechanistically distinct from both potent pan‑BET inhibitors and highly selective BD2 probes, enabling dose‑response studies that explore the ‘partial inhibition’ therapeutic hypothesis.
- [1] BindingDB Entry: BDBM50397667 (ChEMBL2181819); IC₅₀ data against BRD2, BRD3, BRD4. BindingDB (2013). View Source
- [2] P. Filippakopoulos et al., “Selective inhibition of BET bromodomains,” Nature, vol. 468, no. 7327, pp. 1067–1073, 2010. View Source
- [3] M. G. J. Baud et al., “Fragment‑based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors,” Journal of Medicinal Chemistry, vol. 64, no. 5, pp. 2315–2343, 2021. View Source
